molecular formula C19H20F3NO5 B12390060 N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

Cat. No.: B12390060
M. Wt: 403.4 g/mol
InChI Key: CKOSCBUBUNGPOY-KQWCWKDASA-N
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Description

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid is a complex organic compound that features a combination of deuterium and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: The compound’s unique properties may make it useful in drug development and pharmacokinetic studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of deuterium and trifluoromethyl groups can influence the compound’s reactivity and stability, potentially leading to unique biological effects. These effects may be mediated through interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated analogs. This can result in differences in reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20F3NO5

Molecular Weight

403.4 g/mol

IUPAC Name

N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid

InChI

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i7D,8D,9D,10D;

InChI Key

CKOSCBUBUNGPOY-KQWCWKDASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H].C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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